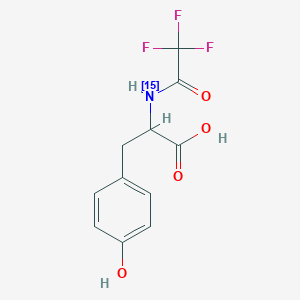

N-Trifluoro acetyl-DL-tyrosine-15N

Description

Significance of Stable Isotope Probing in Biological Systems

Stable Isotope Probing (SIP) is a powerful technique used to trace metabolic pathways and identify active microorganisms within complex biological samples. nih.govmicrobe.com By introducing a substrate enriched with a stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can track the incorporation of these heavy atoms into microbial biomarkers like DNA, RNA, or proteins. nih.gov This method provides direct evidence of metabolic activity and allows for the linkage of specific metabolic functions to particular organisms within a community. nih.govresearchgate.net

The core principle of SIP relies on the fact that stable isotopes are chemically identical to their more abundant, lighter counterparts but differ in mass. nih.gov This mass difference allows them to be distinguished and traced using mass spectrometry or density-gradient centrifugation. nih.govyoutube.com The selection of the labeled substrate is a critical factor, as it determines which metabolic pathways and organisms are targeted. nih.gov SIP has become an indispensable tool in fields ranging from environmental microbial ecology to human gut microbiome research, offering insights into the functional activity of complex biological systems. nih.govnih.gov

Role of Nitrogen-15 Labeling in Biochemical and Analytical Investigations

Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen that serves as a cornerstone for a variety of advanced biochemical and analytical studies. frontiersin.org While the natural abundance of ¹⁵N is low (approximately 0.37%), its unique nuclear properties make it exceptionally valuable, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orghuji.ac.il Unlike the most common nitrogen isotope, ¹⁴N, which has a nuclear spin of 1 and a quadrupole moment that leads to broad and often unobservable NMR signals, ¹⁵N has a nuclear spin of 1/2. wikipedia.orghuji.ac.il This property results in sharper, more easily interpretable NMR signals, providing detailed structural information about nitrogen-containing molecules like proteins and nucleic acids. wikipedia.orgnumberanalytics.com

The use of ¹⁵N-labeled compounds is central to several research areas:

Protein NMR Spectroscopy: Uniform or selective ¹⁵N labeling of proteins allows for multidimensional NMR experiments (like ¹H-¹⁵N HSQC) that are critical for determining protein structure, dynamics, and interactions. frontiersin.orgnumberanalytics.com

Quantitative Proteomics: Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use ¹⁵N-labeled amino acids to accurately quantify changes in protein abundance between different cell populations. wikipedia.org As cells incorporate the heavy amino acids into newly synthesized proteins, the resulting mass shift can be precisely measured by mass spectrometry. nih.gov

Metabolic Studies: ¹⁵N-labeled precursors are used to trace nitrogen metabolism, helping to elucidate biosynthetic pathways and understand the flow of nitrogen within an organism or ecosystem. nih.govnih.gov

Table 1: Comparison of Nitrogen Isotopes for NMR Spectroscopy

| Property | Nitrogen-14 (¹⁴N) | Nitrogen-15 (¹⁵N) |

|---|---|---|

| Natural Abundance | 99.63% | 0.37% |

| Nuclear Spin (I) | 1 | 1/2 |

| NMR Activity | Yes | Yes |

| Quadrupole Moment | Yes | No |

| Signal Line Width | Broad | Narrow |

| Sensitivity | Medium | Low (due to low abundance) |

Overview of N-Trifluoroacetylation for Enhanced Analytical Resolution

Amino acids are polar, non-volatile molecules, which makes their direct analysis by gas chromatography (GC) challenging. sigmaaldrich.comthermofisher.com To overcome this, a chemical modification process known as derivatization is employed to increase their volatility and improve their chromatographic behavior. sigmaaldrich.com N-trifluoroacetylation is a common and effective derivatization technique.

This process involves reacting the amino group (-NH₂) of the amino acid with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640). orgsyn.org This reaction replaces the active hydrogens on the amino group with a nonpolar trifluoroacetyl (TFA) group. sigmaaldrich.comacs.org The resulting N-trifluoroacetylated amino acid is significantly more volatile and less prone to decomposition in the hot GC injector port, allowing for sharp, well-resolved peaks and enabling sensitive detection by mass spectrometry (MS). thermofisher.comnih.gov This derivatization is a key step in the sample preparation for GC-MS-based analysis of amino acids in various biological and environmental matrices. sigmaaldrich.com

Contextualizing DL-Tyrosine in Isotopic and Stereochemical Research

The designation "DL-Tyrosine" indicates that the compound is a racemic mixture, containing equal amounts of the D- (dextrorotatory) and L- (levorotatory) stereoisomers. While L-amino acids are the primary building blocks of proteins in most organisms, D-amino acids also play significant biological roles. The study of these stereoisomers is crucial for understanding enzyme specificity, bacterial metabolism, and neurological processes. nih.gov

The use of isotopically labeled racemic mixtures like N-Trifluoroacetyl-DL-tyrosine-¹⁵N is particularly valuable in stereochemical research. doi.org Analytical techniques, especially chromatography on a chiral stationary phase, can separate the D- and L-isomers. nih.gov When combined with mass spectrometry, the ¹⁵N label allows for precise tracking and quantification of each stereoisomer independently. This approach is instrumental in:

Enzymology: Studying the stereochemical course of enzyme-catalyzed reactions. doi.org

Metabolomics: Identifying and quantifying amino acid stereoisomers in complex biological samples, an area sometimes referred to as "amino-omics". nih.gov

Structural Biology: Aiding in the conformational analysis of molecules and the assignment of NMR signals. doi.org

The combination of trifluoroacetylation for GC compatibility, ¹⁵N labeling for sensitive tracking, and the racemic DL-form for stereochemical investigation makes N-Trifluoroacetyl-DL-tyrosine-¹⁵N a highly specialized and powerful tool for advanced scientific inquiry.

Table 2: Overview of N-Trifluoroacetyl-DL-tyrosine-¹⁵N

| Feature | Description |

|---|---|

| Base Amino Acid | Tyrosine |

| Stereochemistry | DL- (Racemic mixture of D- and L-isomers) |

| Isotopic Label | Nitrogen-15 (¹⁵N) at the amino group |

| Derivatization | N-Trifluoroacetyl group on the nitrogen |

| Primary Application | Analytical standard for GC-MS, NMR, and stable isotope probing studies |

| Key Research Areas | Metabolomics, proteomics, stereochemical analysis, enzymology |

Structure

3D Structure

Properties

Molecular Formula |

C11H10F3NO4 |

|---|---|

Molecular Weight |

278.19 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)(15N)amino]propanoic acid |

InChI |

InChI=1S/C11H10F3NO4/c12-11(13,14)10(19)15-8(9(17)18)5-6-1-3-7(16)4-2-6/h1-4,8,16H,5H2,(H,15,19)(H,17,18)/i15+1 |

InChI Key |

MSIICIIOIIEGNY-XPOOIHDOSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CC(C(=O)O)[15NH]C(=O)C(F)(F)F)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for N Trifluoro Acetyl Dl Tyrosine 15n

Isotopic Labeling Strategies for Tyrosine with Nitrogen-15

The foundational step in synthesizing the target compound is the incorporation of the stable isotope ¹⁵N into the tyrosine molecule. This can be achieved through both biosynthetic and chemical pathways.

Biosynthetic methods leverage the natural metabolic pathways of microorganisms or cell-free systems to produce ¹⁵N-labeled amino acids. researchgate.netnih.gov A common approach involves growing microorganisms, such as Escherichia coli, in a minimal medium where the sole source of nitrogen is a ¹⁵N-labeled compound, typically ¹⁵N-ammonium chloride (¹⁵NH₄Cl). researchgate.netnih.gov The microorganisms take up the ¹⁵N-labeled nitrogen and incorporate it into the amino acids they synthesize, including tyrosine. queensu.ca This method is particularly efficient for producing ¹⁵N-labeled proteins for NMR studies, as the labeled amino acids are directly incorporated into the protein structure. nih.gov

Similarly, plant systems can be used for biosynthetic incorporation. For instance, rice cultivars have been shown to take up and metabolize [¹³C₉ ¹⁵N]tyrosine, demonstrating the feasibility of producing isotopically labeled amino acids in plants. nih.govresearchgate.net

Table 1: Comparison of Biosynthetic ¹⁵N-Labeling Methods

| Method | Organism/System | ¹⁵N Source | Key Advantages |

|---|---|---|---|

| Microbial Fermentation | Escherichia coli | ¹⁵NH₄Cl | High yield, well-established protocols |

| Cell-Free Synthesis | E. coli extract | ¹⁵N-labeled amino acids | Rapid, high purity of labeled protein |

Chemical synthesis offers an alternative to biosynthetic methods for producing ¹⁵N-tyrosine. These routes provide greater control over the labeling position and can be advantageous when specific isotopomers are required. One notable method is the electrochemical synthesis of ¹⁵N-amino acids from ¹⁵N-nitrite and α-keto acids. researchgate.net This approach is considered a green chemistry method as it avoids the use of toxic cyanides and high temperatures often associated with traditional chemical synthesis. researchgate.net The process involves the electrochemical reduction of ¹⁵N-nitrite to form a reactive nitrogen species that then aminates an α-keto acid precursor of tyrosine.

Another strategy involves the use of a common intermediate that can be chemically modified to yield spin-isolated ¹⁵N-labeled phenylalanine and tyrosine. sci-hub.se These methods are often complex, multi-step processes but are invaluable for creating specifically labeled amino acids for advanced NMR applications. sci-hub.se

Derivatization Techniques: Trifluoroacetylation of Tyrosine Derivatives

Once ¹⁵N-labeled tyrosine is obtained, the next step is to introduce the trifluoroacetyl group at the nitrogen atom of the amino group. This derivatization enhances the volatility and thermal stability of the amino acid, making it more suitable for gas chromatography-mass spectrometry (GC-MS) analysis.

The most common reagent for trifluoroacetylation is trifluoroacetic anhydride (B1165640) (TFAA). orgsyn.org The reaction involves the nucleophilic attack of the amino group of tyrosine on one of the carbonyl carbons of TFAA, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a trifluoroacetate (B77799) ion and forming the N-trifluoroacetylated product. nih.gov

The reaction is typically carried out in an anhydrous solvent to prevent the hydrolysis of the anhydride. While effective, the use of TFAA can sometimes lead to side reactions, such as the cleavage of peptide bonds or racemization at the chiral center. orgsyn.org To mitigate these issues, alternative trifluoroacetylating agents have been developed, including S-ethyl trifluorothioacetate and phenyl trifluoroacetate, which operate under milder and more neutral conditions. orgsyn.org

Table 2: Common Reagents for N-Trifluoroacetylation of Amino Acids

| Reagent | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Trifluoroacetic Anhydride (TFAA) | Anhydrous solvent | Inexpensive, readily available | Highly reactive, can cause side reactions |

| S-Ethyl Trifluorothioacetate | Weakly basic (pH 8-9), aqueous medium | Milder conditions, fewer side reactions | Requires basic conditions |

A key challenge in the trifluoroacetylation of tyrosine is achieving regioselectivity, specifically N-acylation over O-acylation of the phenolic hydroxyl group. The amino group is generally more nucleophilic than the phenolic hydroxyl group, which favors N-acylation. academie-sciences.fr However, under certain conditions, O-acylation can occur. To enhance the selectivity for N-acylation, the reaction is often performed under acidic conditions, where the amino group is protonated and less reactive, but this is more relevant for O-acylation. beilstein-journals.org For N-acylation, neutral or slightly basic conditions are often preferred. orgsyn.org

Optimizing the yield involves carefully controlling the reaction parameters, such as temperature, reaction time, and the stoichiometry of the reagents. The choice of solvent can also play a crucial role. For example, using dimethyl sulfoxide (B87167) as a solvent has been shown to be effective for the trifluoroacetylation of some amino acids. orgsyn.org

Considerations for DL-Racemic Mixture Synthesis

The synthesis of N-Trifluoroacetyl-DL-tyrosine-15N as a racemic mixture implies that both the D- and L-enantiomers are present in equal amounts. This is often the case when a non-stereospecific chemical synthesis route is employed for the preparation of the ¹⁵N-tyrosine precursor. libretexts.orglibretexts.org Synthesizing the racemic mixture can be more cost-effective and less complex than enantioselective synthesis.

If a single enantiomer (either D or L) is required, a resolution step can be introduced after the synthesis of the racemic mixture. libretexts.orglibretexts.org This can be achieved through various methods, including enzymatic resolution, where an enzyme selectively acts on one of the enantiomers. researchgate.netcore.ac.uk For instance, L-amino acid oxidase can be used to selectively deaminate the L-enantiomer, allowing for the separation of the D-enantiomer. core.ac.uk

Methods for Producing Racemic vs. Enantiopure Labeled Tyrosine

The production of ¹⁵N-labeled tyrosine can be approached through methods that yield a racemic (DL) mixture or through enantioselective syntheses that produce a specific stereoisomer (L- or D-tyrosine).

Racemic Synthesis: Chemical syntheses starting from achiral precursors typically result in a racemic mixture of the amino acid. For ¹⁵N-labeled tyrosine, this would involve incorporating the ¹⁵N isotope at the appropriate step. A common route to racemic α-amino acids is the Strecker synthesis, which can be adapted for isotope labeling. Another approach involves the alkylation of a malonic ester derivative, followed by hydrolysis and decarboxylation. For instance, the alkylation of diethyl acetamidomalonate with 4-hydroxybenzyl halide, using a ¹⁵N-labeled acetamido group, would yield racemic ¹⁵N-tyrosine after deprotection.

Enantiopure Synthesis and Resolution of Racemates: For many applications, particularly in biological studies, enantiomerically pure L-tyrosine-¹⁵N is required. This can be achieved through several strategies:

Asymmetric Synthesis: This approach creates the desired stereocenter selectively. One method involves the asymmetric hydrogenation of an α-enamide precursor in the presence of a chiral catalyst to yield the L-enantiomer. nih.gov Another enantioselective method is the alkylation of a chiral glycine (B1666218) imine derivative under phase-transfer conditions, which can incorporate the side chain and set the stereochemistry in a single step. researchgate.net

Enzymatic Methods: Biocatalysis offers a highly selective route to enantiopure amino acids. For example, L-tyrosine and its derivatives can be synthesized from precursors like phenol, pyruvate, and ammonia (B1221849) using the enzyme tyrosine phenol-lyase. researchgate.net Reductive amination of the corresponding α-keto acid using an engineered amino acid dehydrogenase is another powerful enzymatic method to produce enantiopure L-amino acids labeled with ¹⁵N. mdpi.com

Resolution of Racemic Mixtures: This is a widely used industrial method where a racemic mixture is separated into its constituent enantiomers. A key strategy involves the derivatization of the racemic amino acid to form a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by crystallization or chromatography. medchemexpress.com

A notable method directly relevant to the title compound is the enzymatic resolution of N-Trifluoroacetyl-DL-tyrosine-¹⁵N. A Chinese patent describes a process where racemic N-Trifluoroacetyl-DL-tyrosine-¹⁵N is subjected to enzymatic hydrolysis. google.com An enzyme selectively hydrolyzes the N-trifluoroacetyl group from the L-enantiomer, leaving L-tyrosine-¹⁵N and unreacted N-Trifluoroacetyl-D-tyrosine-¹⁵N. These can then be separated, providing a route to both enantiomers. This method underscores the utility of the N-trifluoroacetyl group as a handle for chiral resolution.

| Strategy | Description | Stereochemical Outcome | Key Advantages | References |

|---|---|---|---|---|

| Chemical Synthesis (e.g., Strecker) | Synthesis from achiral precursors. | Racemic (DL) | General applicability, large scale. | nih.gov |

| Asymmetric Hydrogenation | Hydrogenation of a prochiral precursor using a chiral catalyst. | Enantiopure (L or D) | High enantiomeric excess. | nih.gov |

| Enzymatic Synthesis | Use of enzymes like tyrosine phenol-lyase or dehydrogenases. | Enantiopure (Typically L) | High selectivity, mild reaction conditions. | researchgate.netmdpi.com |

| Kinetic Resolution | Separation of a racemate via diastereomer formation or selective enzymatic reaction. | Both Enantiomers (separated) | Effective for separating existing racemic mixtures. | medchemexpress.comgoogle.com |

Retention of Stereochemical Information During Derivatization

The derivatization of the amino group of tyrosine with a trifluoroacetyl group is a critical step. For applications that rely on the specific chirality of the molecule, it is imperative that this reaction proceeds without racemization, thereby retaining the original stereochemical information of the starting ¹⁵N-labeled tyrosine.

The N-trifluoroacetylation of amino acids can be achieved by reacting the amino acid with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or S-ethyl trifluorothioacetate, often in an appropriate solvent and sometimes with a base. researchgate.netarkat-usa.org Research has shown that the N-trifluoroacetyl group is a suitable protecting group for Friedel-Crafts acylation, and its introduction can be performed while retaining the configuration of the starting α-amino acid. arkat-usa.org

Conditions can be controlled to minimize racemization. For example, when coupling N-trifluoroacetyl-protected amino acid chlorides with amino acid esters, controlling factors like pH, temperature, and agitation is crucial for maintaining stereochemical integrity. researchgate.net The high rate of the desired coupling reaction compared to the rate of azlactone formation, which is a pathway to racemization, allows the reaction to proceed with high fidelity. researchgate.net Therefore, whether starting with racemic DL-tyrosine-¹⁵N or enantiopure L-tyrosine-¹⁵N, the N-trifluoroacetylation step can be conducted to yield the corresponding N-Trifluoroacetyl-DL-tyrosine-¹⁵N or N-Trifluoroacetyl-L-tyrosine-¹⁵N with the original stereochemistry preserved.

Applications in Metabolic Pathway Elucidation and Flux Analysis

¹⁵N-Based Metabolic Flux Analysis (MFA)

¹⁵N-MFA is a critical tool for understanding the intricate network of nitrogen metabolism. wikipedia.org Unlike its more common counterpart, ¹³C-MFA, which tracks carbon flow, ¹⁵N-MFA provides specific insights into the assimilation, conversion, and utilization of nitrogen, a fundamental element for synthesizing amino acids, nucleotides, and other essential biomolecules.

The use of ¹⁵N-labeled amino acids, such as ¹⁵N-tyrosine, is a cornerstone for tracing nitrogen pathways. wikipedia.organnualreviews.org When cells are cultured in a medium containing ¹⁵N-tyrosine, the labeled nitrogen atom can be transferred to other molecules through various enzymatic reactions, most notably transamination. In these reactions, the amino group from tyrosine is transferred to an α-keto acid, forming a new amino acid and leaving behind the carbon skeleton of tyrosine (p-hydroxyphenylpyruvate). nih.govnih.gov

By using mass spectrometry to detect the ¹⁵N label in other amino acids and nitrogen-containing compounds, researchers can map the flow of nitrogen and identify active metabolic routes. acs.orgnih.gov This allows for the distinction between different nitrogen sources and pathways, which is crucial for understanding how cells acquire and manage this essential nutrient. wikipedia.org For instance, this method can differentiate between the direct assimilation of ammonium (B1175870) and the utilization of amino acids from the environment. acs.org

While ¹⁵N-MFA is powerful for studying nitrogen metabolism, its integration with ¹³C-MFA provides a more holistic and accurate picture of cellular physiology. nih.govembopress.org Carbon and nitrogen metabolism are inextricably linked; the carbon backbones for amino acid synthesis are derived from central carbon pathways like glycolysis and the TCA cycle, while nitrogen is supplied via assimilation and transamination reactions. biorxiv.org

Simultaneous labeling experiments using a ¹⁵N-labeled nitrogen source (like ¹⁵N-tyrosine or ¹⁵N-ammonium chloride) and a ¹³C-labeled carbon source (like ¹³C-glucose) enable the concurrent quantification of both carbon and nitrogen fluxes. nih.govrsc.org This dual-isotope approach can resolve metabolic ambiguities that are intractable with single-isotope experiments. nih.govbiorxiv.org For example, it can distinguish between different pathways of amino acid biosynthesis that may have identical carbon transfers but unique nitrogen inputs. This integrated method has been instrumental in building comprehensive flux maps for various organisms, from bacteria to human cells. embopress.orgrsc.org

Stable isotope tracers like ¹⁵N-tyrosine are essential for measuring the dynamics of metabolic processes, including the synthesis and degradation rates of metabolites and biopolymers. nih.govnih.gov By monitoring the rate at which the ¹⁵N label is incorporated into a specific metabolite pool (e.g., protein-bound amino acids), researchers can calculate the turnover rate of that pool. bohrium.comfrontiersin.org

This provides a direct measure of metabolic activity. For example, a rapid incorporation of ¹⁵N from the tracer into cellular proteins indicates a high rate of protein synthesis. nih.gov These measurements are critical for understanding how cells allocate resources and maintain homeostasis. The data can reveal how quickly different cellular components are replaced, offering insights into cellular maintenance and growth. plos.org

Investigating Nitrogen Metabolism and Amino Acid Biosynthesis Pathways

¹⁵N-labeled tracers are invaluable for dissecting the complex pathways of nitrogen metabolism and amino acid biosynthesis. acs.orgacs.org When ¹⁵N-tyrosine is supplied to cells, its labeled amino group can be transferred to α-ketoglutarate to form ¹⁵N-glutamate, a central hub for nitrogen distribution in many organisms. nih.govembopress.org This newly labeled glutamate (B1630785) can then donate its ¹⁵N to other α-keto acids to synthesize a variety of other amino acids.

By tracking the appearance of the ¹⁵N label in the full spectrum of amino acids, a detailed map of transamination network activity can be constructed. annualreviews.org This approach has been used to confirm the central role of glutamate in nitrogen assimilation and to quantify the relative contributions of different biosynthetic pathways to the total amino acid pool. nih.gov It also provides insights into the regulation of these pathways under various physiological conditions.

Analysis of Cellular Adaptations and Metabolic States using Labeled Tracers

A key strength of isotope tracing is its ability to reveal how metabolic networks adapt to changes in environmental conditions, genetic perturbations, or disease states. creative-proteomics.combiorxiv.org By comparing the metabolic flux maps generated from ¹⁵N-labeling experiments under different conditions, researchers can pinpoint the specific pathways that are rewired. nih.gov

For example, cancer cells are known to reprogram their metabolism to support rapid proliferation. Using ¹⁵N-tracers can reveal an increased reliance on certain amino acids, like glutamine, for both nitrogen and carbon. nih.gov Similarly, this technique can be used to study how plants or microbes respond to nutrient stress or how coral holobionts adapt to rising ocean temperatures by altering nitrogen assimilation and turnover. frontiersin.orgcreative-proteomics.com These studies provide a functional readout of the cellular state, linking physiological changes to underlying metabolic mechanisms. nih.gov

Non-Stationary and Dynamic Metabolic Flux Analysis with ¹⁵N-Labeled Substrates

Traditional MFA often relies on the assumption of an isotopic steady state, where the labeling pattern of metabolites becomes constant over time. nih.gov However, many biological processes are transient. Non-stationary or dynamic MFA (dMFA) captures the time-resolved incorporation of an isotope label, providing a richer dataset that can resolve fluxes with greater precision, especially for pathways with slow turnover or for analyzing metabolic transitions. biorxiv.orgresearchgate.net

In a dynamic ¹⁵N-labeling experiment, samples are collected at multiple time points after the introduction of the ¹⁵N-labeled substrate. embopress.org The resulting time-course data on isotopic enrichment in different metabolites allows for the calculation of flux rates without waiting for a full steady state to be reached. nih.govbiorxiv.org This approach is particularly powerful for studying the response to a stimulus or the metabolic shifts during different phases of cell growth. biorxiv.orgresearchgate.net

Research Applications in Ecological and Biogeochemical Studies

Compound-Specific Isotope Analysis of Amino Acids (CSIA-AA) for Trophic Ecology

Compound-Specific Isotope Analysis of Amino Acids (CSIA-AA) has become an essential technique for tracing the flow of nitrogen and understanding the trophic structure of ecosystems. uri.eduwpmucdn.com The method provides a more detailed view than traditional bulk stable isotope analysis because it can differentiate between the isotopic signatures of individual amino acids, which behave in predictable ways as they move up the food chain. frontiersin.org This allows for a baseline-integrated estimation of an organism's trophic position, offering unique insights into food web dynamics. uri.edufrontiersin.org

The foundation of CSIA-AA in trophic studies is the classification of amino acids into two functional groups based on their nitrogen isotope fractionation during metabolic processes: "trophic" and "source" amino acids. cam.ac.uknih.gov

Trophic Amino Acids (TAAs) : These amino acids, such as glutamic acid, alanine, proline, and valine, are actively involved in transamination and deamination reactions within an organism's metabolic pathways. nih.govnih.govhawaii.edu During these processes, the nitrogen isotope ¹⁵N is preferentially retained, leading to a significant enrichment in the ¹⁵N of these amino acids (e.g., 6-8‰) with each step up the food chain. uri.eduwpmucdn.comresearchgate.net Glutamic acid is considered the canonical trophic amino acid due to its central role in nitrogen metabolism. nih.gov

Source Amino Acids (SAAs) : This group includes amino acids like phenylalanine, lysine, and tyrosine. nih.govhawaii.eduuri.edunih.gov These are termed "source" because their α-amine nitrogen is not extensively altered during metabolic processing, and they tend to be routed directly from the diet into consumer tissues. cam.ac.uk As a result, they exhibit very little ¹⁵N fractionation (<0.5‰) during trophic transfer. uri.eduresearchgate.net Phenylalanine, an essential amino acid that organisms cannot synthesize, serves as the archetypal source amino acid. nih.govnih.gov Its stable ¹⁵N signature directly reflects the isotopic composition at the base of the food web. nsf.gov

This differential fractionation between trophic and source amino acids provides a powerful internal index for assessing an ecosystem's nitrogen baseline and an organism's position within it. uri.edu

The distinct isotopic behavior of trophic and source amino acids allows for a precise calculation of an organism's trophic position (TP). By measuring the difference in δ¹⁵N values between a trophic amino acid (like glutamic acid) and a source amino acid (like phenylalanine) in a consumer's tissue, ecologists can estimate its trophic level without needing to independently sample the primary producers at the base of the food web. frontiersin.orgresearchgate.net

The general equation for this calculation is:

TP = [ (δ¹⁵NTrophic – δ¹⁵NSource – β) / TDF ] + 1

Where:

δ¹⁵NTrophic is the nitrogen isotope value of a trophic amino acid (e.g., glutamic acid). nih.gov

δ¹⁵NSource is the nitrogen isotope value of a source amino acid (e.g., phenylalanine). nih.gov

β (beta) represents the difference between the δ¹⁵N values of the trophic and source amino acids in the primary producers at the food web's base. nih.govuri.eduuri.edu This value can vary, for example, between vascular plants and algae. uri.edu

TDF (Trophic Discrimination Factor) is the constant enrichment in δ¹⁵N between the trophic and source amino acids per trophic level. nih.gov The TDF for the glutamic acid-phenylalanine pair is often cited as approximately 7.6‰, though it can vary depending on the organism and ecosystem. nih.govmdpi.com

This approach has been successfully applied across a wide range of ecosystems and organisms, from marine invertebrates to terrestrial mammals and ancient human populations. uri.edu

Table 1: Trophic Discrimination Factors (TDF) and Beta (β) Values from Various Studies

| Organism/System | Trophic Amino Acid | Source Amino Acid | TDF (‰) | Beta (β) Value (‰) | Source(s) |

| General Marine Ecosystems | Glutamic Acid | Phenylalanine | 7.6 | +3.4 (Aquatic Algae) | nih.govmdpi.com |

| Terrestrial Vascular Plants | Glutamic Acid | Phenylalanine | 7.5 | -8.4 (C3 Plants) | uri.edu |

| Gentoo Penguin (Avian) | Glutamic Acid | Phenylalanine | 3.5 ± 0.4 | Not specified | nih.gov |

| Marine Species (Meta-analysis) | Glutamic Acid | Phenylalanine | 6.3 ± 0.35 | Not specified | researchgate.net |

Reconstruction of Nitrogen Isoscapes in Ecosystems

The δ¹⁵N values of source amino acids, which faithfully record the isotopic signature at the base of the food web, are invaluable for constructing nitrogen isoscapes (isotopic landscapes). frontiersin.org These isoscapes are spatial representations of how the baseline δ¹⁵N values vary across different geographic regions. frontiersin.org This variation is driven by large-scale biogeochemical processes, such as the extent of nitrogen fixation versus denitrification in marine environments. frontiersin.orgsethnewsome.org

By analyzing the δ¹⁵N of phenylalanine in the tissues of organisms, researchers can map these baseline variations. For instance, studies on sessile filter-feeders like mussels have been used to create detailed coastal isoscapes, revealing gradients related to ocean currents and nutrient sources. sethnewsome.org For migratory animals like fish, analyzing the δ¹⁵N of source amino acids in sequentially grown, metabolically inert tissues like eye lenses can reconstruct their geographic movements by matching the tissue's isoscape signature to known geographic patterns. frontiersin.orgfrontiersin.org

Tracing Nitrogen Cycling and Transformation Processes in Environmental Systems

CSIA-AA provides a sophisticated method for tracing the sources and transformation pathways of nitrogen in the environment. uri.eduwpmucdn.com The δ¹⁵N values of amino acids in organisms are ultimately derived from the inorganic nitrogen sources assimilated by primary producers. wpmucdn.com Different nitrogen cycling processes impart distinct isotopic signatures. For example, areas with significant denitrification (the conversion of nitrate (B79036) to nitrogen gas) have characteristically high δ¹⁵N values, while areas dominated by nitrogen fixation have low δ¹⁵N values. frontiersin.org

By analyzing the δ¹⁵N of source amino acids like phenylalanine in consumers, scientists can infer the dominant nitrogen processes supporting the local food web. nsf.gov This allows for the disentanglement of nitrogen sources and provides a clearer picture of how nitrogen is cycled within ecosystems, from microbial communities to higher trophic levels. uri.edu

Paleoreconstructions and Paleoenvironmental Proxies using ¹⁵N Signatures of Amino Acids

The chemical stability of amino acids allows them to be preserved over geological timescales in materials such as bones, teeth, shells, and coral skeletons. uri.eduxmu.edu.cn This opens the door for using CSIA-AA to reconstruct past food webs and environmental conditions, a field known as paleoecology. nsf.gov

By analyzing the δ¹⁵N of trophic and source amino acids from these ancient biominerals, researchers can:

Estimate the trophic position of extinct or ancient organisms , providing direct evidence of their dietary habits. uri.edu

Reconstruct past nitrogen isoscapes , offering insights into historical changes in ocean currents, nutrient cycles, and biogeochemical provinces. nsf.gov

Identify shifts in the baseline of ancient food webs , which can indicate changes in primary productivity or dominant nitrogen sources over time. usf.edu

For example, analyses of proteinaceous deep-sea coral skeletons have shown that while source amino acid δ¹⁵N values in the skeleton accurately reflect the polyp tissue, trophic amino acids are offset, providing a correctable proxy for paleoceanographic reconstructions. nsf.gov Similarly, high-resolution analysis of bivalve shells can reveal ontogenetic dietary shifts and changes in the baseline nitrogen values over the lifespan of an individual animal. xmu.edu.cn

Mechanistic Insights and Conformational Studies

Probing Conformational Changes in Proteins using 15N-Tyrosine Probes

The incorporation of ¹⁵N-labeled tyrosine, such as N-Trifluoroacetyl-DL-tyrosine-15N, into proteins provides a sensitive probe for monitoring conformational changes. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used to study these changes. nih.govd-nb.info By selectively labeling tyrosine residues, the complexity of NMR spectra is significantly reduced, allowing for the observation of specific signals corresponding to the labeled sites. nih.gov

Changes in the chemical environment of the ¹⁵N-labeled tyrosine side chain, brought about by protein folding, ligand binding, or other structural rearrangements, result in detectable shifts in the NMR spectrum. nih.gov For instance, studies on the human U1A N-terminal RNA binding domain (RBD1) utilized ¹⁵N backbone and tyrosine side-chain dynamics to identify a long loop implicated in protein-protein association. nih.gov This approach enables the mapping of areas within a protein that undergo conformational shifts, providing a dynamic view of protein function that complements the static pictures offered by techniques like X-ray crystallography. nih.gov

A key advantage of using ¹⁵N-labeled tyrosine is the ability to observe dynamics under equilibrium conditions without introducing significant perturbations to the protein's native structure. d-nb.info This has been demonstrated in numerous proteins where the incorporation of fluorine-labeled amino acids, a related technique, did not significantly alter protein structure or function. nih.gov

Investigating Allosteric Regulation and Protein Dynamics

Allosteric regulation, the process by which binding of a ligand at one site affects the binding properties of a distant site, is fundamentally linked to protein dynamics. ¹⁵N-labeled tyrosine probes are instrumental in unraveling the mechanisms of allosteric communication within proteins. nih.gov By monitoring the ¹⁵N signals of strategically placed tyrosine residues, researchers can track the propagation of conformational changes from the allosteric site to the active site or other regulatory domains. nih.govnih.gov

NMR relaxation dispersion experiments, which measure the exchange between different conformational states on the microsecond to millisecond timescale, are particularly powerful in this context. d-nb.infopsu.edu These experiments can quantify the kinetics and thermodynamics of conformational exchange, providing a detailed picture of the allosteric network. For example, in the study of the thioesterase domain of human fatty acid synthase (FAS-TE), the addition of a tool compound led to observable changes in the intensities and line widths of ¹⁵N-labeled tyrosine signals, indicating an effect on conformational exchange upon ligand binding. nih.gov

The combination of ¹⁵N and ¹H relaxation dispersion measurements can offer even deeper insights. The different sensitivities of these nuclei to structural changes, such as alterations in backbone torsional angles and hydrogen bonding, provide a more complete understanding of the dynamic processes at play. psu.edu

Elucidation of Enzyme Mechanisms involving Tyrosine Residues

Tyrosine residues are frequently involved in the catalytic mechanisms of enzymes, participating in acid-base catalysis, substrate binding, and the formation of covalent intermediates. Isotope labeling with ¹⁵N-tyrosine, often in combination with other isotopic labels like ¹³C, provides a powerful means to elucidate these mechanisms. acs.org

Kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, can reveal the rate-limiting steps of an enzymatic reaction and the nature of the transition state. acs.org For example, heavy atom isotope effects at the amino nitrogen of aspartate were used to study the reaction of porcine heart cytosolic aspartate aminotransferase. acs.org

In the study of MftC, a radical S-adenosylmethionine (SAM) enzyme, deuterium (B1214612) labeling of the C-terminal tyrosine of its substrate, MftA, was used to determine which hydrogen atom is abstracted by the 5'-deoxyadenosyl radical. nih.gov This experiment, which analyzed the mass of the resulting 5'-deoxyadenosine, provided direct evidence for the chemical steps of the enzymatic reaction. nih.gov Such site-specific labeling approaches are crucial for dissecting complex multi-step catalytic cycles. nih.gov

Structural Biology Contributions through Site-Directed Labeling

The site-specific incorporation of ¹⁵N-labeled tyrosine into proteins has become an indispensable tool in structural biology. nih.govisotope.com This technique allows for the selective observation of specific residues within a large protein, overcoming the spectral crowding and overlap that can plague NMR studies of uniformly labeled proteins. nih.gov

One method for achieving site-specific labeling involves the use of orthogonal tRNA/aminoacyl-tRNA synthetase pairs that are specific for an unnatural amino acid. nih.gov For instance, ¹⁵N-labeled o-nitrobenzyl-tyrosine (oNBTyr) can be incorporated at a specific site, and subsequent UV-photocleavage removes the protecting group, yielding a native tyrosine residue with a ¹⁵N label at the desired position. nih.gov This innovative approach allows for the introduction of an NMR probe without altering the protein's primary sequence. nih.gov

This site-directed labeling strategy has been successfully applied to study ligand binding and conformational changes in the 33 kDa thioesterase domain of human fatty acid synthase. nih.gov By comparing the NMR spectra of single-site labeled mutants, researchers were able to identify the ligand binding site and characterize the effects of binding on the dynamics of individual residues. nih.gov The ability to obtain distance and orientation constraints from such selectively labeled sites significantly enhances the power of NMR for protein structure determination and the characterization of protein-ligand and protein-protein interactions. wur.nl

Future Directions and Emerging Research Avenues

Development of Novel ¹⁵N NMR Pulse Sequences for Enhanced Resolution and Sensitivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules. However, the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus present challenges in terms of sensitivity. nih.gov To overcome these limitations, researchers are actively developing novel pulse sequences.

Recent advancements include the design of pulse sequences that enhance polarization transfer, leading to significant signal amplification. rsc.org Techniques like Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) are being refined to improve coherence transfer from highly abundant nuclei like ¹H to ¹⁵N, thereby boosting the signal-to-noise ratio. rsc.org Furthermore, the development of 3D TROSY-HNCO and 3D HSQC-HNCO based NMR experiments is proving effective for measuring ¹⁵N relaxation parameters in proteins, which is crucial for understanding molecular dynamics, even in cases of severe spectral overlap. researchgate.net The use of hyperpolarization techniques, such as Signal Amplification by Reversible Exchange (SABRE), can enhance nuclear spin polarization by several orders of magnitude, further increasing sensitivity. nih.gov

Computational methods are also playing a crucial role in the de novo design of NMR pulse sequences. bohrium.com By using Monte-Carlo optimization techniques, researchers can numerically simulate and optimize pulse sequences to achieve sharper linewidths and better signal-to-noise ratios. bohrium.com These advancements are not only improving the quality of data obtainable from ¹⁵N-labeled compounds like N-Trifluoroacetyl-DL-tyrosine-¹⁵N but also expanding the scope of their application in complex biological systems.

Advancements in Mass Spectrometry for High-Throughput Isotopic Profiling

Mass spectrometry (MS) is another cornerstone technique for isotopic analysis, offering high sensitivity and the ability to analyze complex mixtures. scispace.com Recent years have seen significant improvements in MS instrumentation, leading to enhanced precision and accuracy in isotope ratio measurements, even from minute sample quantities. scispace.comresearchgate.net

The development of isotope-ratio-monitoring gas chromatography/mass spectrometry (GC/MS) allows for the online analysis of derivatized compounds like N-acetyl n-propyl esters of amino acids, providing accurate δ values. acs.org For high-throughput analysis, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are being employed to rapidly evaluate the fidelity of ¹⁵N-amino acid incorporation into proteins. nih.gov This is particularly important for ensuring the quality of selectively labeled samples used in NMR and other studies. nih.gov

Furthermore, computational tools are being developed to automate the analysis of MS data. acs.org These programs can optimize the fitting of experimental isotope patterns to statistically derived distributions, allowing for the precise determination of isotopic abundance from complex spectra. acs.org Such advancements are critical for large-scale metabolomics studies where high-throughput and accurate isotopic profiling are essential.

Integration of Multi-Omics Data with ¹⁵N-Labeled Metabolomics for Systems Biology

Systems biology aims to understand the complex interactions within biological systems. The integration of data from multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—is central to this endeavor. oup.commedrxiv.org ¹⁵N-labeled metabolomics, which traces the flow of nitrogen through metabolic pathways, provides a crucial layer of functional information. frontiersin.org

By combining ¹⁵N labeling with other omics data, researchers can build more comprehensive models of cellular metabolism. For example, integrating ¹⁵N metabolome data with genome analysis can help identify the functions of uncharacterized genes and discover novel metabolic pathways. researchgate.net This approach has been successfully used to link biosynthetic gene clusters to their corresponding secondary metabolites in cyanobacteria. nih.govresearchgate.net

The use of ¹⁵N-labeled substrates in conjunction with techniques like mass spectrometry and NMR allows for the quantification of metabolic fluxes, providing a dynamic view of cellular processes. mdpi.com This information can then be integrated with transcriptomic and proteomic data to understand how gene expression and protein levels influence metabolic output. bohrium.com Such integrated multi-omics approaches are providing unprecedented insights into the intricate workings of biological systems.

Application of N-Trifluoroacetyl-DL-tyrosine-¹⁵N in Synthetic Biology and Bioengineering

Synthetic biology seeks to design and construct new biological parts, devices, and systems. The ability to precisely track the metabolic fate of specific compounds is essential for engineering novel metabolic pathways. N-Trifluoroacetyl-DL-tyrosine-¹⁵N and other labeled amino acids can serve as powerful tools in this field.

In the context of protein-based materials, synthetic biology is being used to create novel polymers with tailored properties. sjtu.edu.cn ¹⁵N labeling can be used to monitor the incorporation of specific amino acids into these recombinant proteins, ensuring the fidelity of the engineered sequence.

Furthermore, synthetic biology platforms are being developed to generate novel chemical structures for applications such as drug discovery. acs.org By introducing ¹⁵N-labeled precursors into engineered yeast strains, it is possible to trace the biosynthesis of these new compounds and optimize their production. The global incorporation of amino acid analogs, including fluorinated tyrosine derivatives, into enzymes is another area where ¹⁵N labeling can provide valuable insights into enzyme structure and function, aiding in the engineering of biocatalysts with improved properties. frontiersin.org

Computational Modeling and Simulation of Labeled Metabolic Networks

Computational modeling has become an indispensable tool for interpreting the complex datasets generated by isotopic labeling experiments. nih.gov Metabolic Flux Analysis (MFA) is a key computational technique that uses isotope tracing data to quantify the rates of metabolic reactions. mdpi.com

By feeding ¹⁵N-labeled substrates to a biological system and measuring the isotopic enrichment in various metabolites, researchers can generate data that is then used to constrain and validate computational models of metabolic networks. osti.gov These models can simulate the flow of nitrogen through the system and predict how perturbations, such as genetic mutations or environmental changes, will affect metabolic fluxes. osti.gov

Advanced computational frameworks are being developed to handle increasingly complex datasets, including those from dynamic labeling experiments and multi-omics studies. nih.gov These models are essential for extracting meaningful biological insights from the wealth of data generated by modern analytical techniques and are crucial for the rational design of metabolic engineering strategies.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-Trifluoro acetyl-DL-tyrosine-15N, and how do reaction conditions influence isotopic purity?

- Methodological Answer : Synthesis typically involves trifluoroacetylation of DL-tyrosine-15N using trifluoroacetic anhydride (TFAA) under anhydrous conditions. Isotopic purity (15N) is maintained by controlling reaction temperature (0–4°C to minimize racemization) and using deuterated solvents (e.g., DMF-d7) to avoid proton exchange. Post-synthesis, reverse-phase HPLC with UV detection at 280 nm (tyrosine aromatic ring) is used to isolate the product. Confirmation of isotopic incorporation requires high-resolution mass spectrometry (HRMS) and 15N NMR (δ ~120–150 ppm for the amide nitrogen) .

Q. How does the trifluoroacetyl group affect the solubility and stability of this compound compared to non-acetylated tyrosine?

- Methodological Answer : The trifluoroacetyl group enhances lipophilicity, reducing aqueous solubility but improving organic-phase compatibility (e.g., in dichloromethane or acetonitrile). Stability studies under varying pH (2–10) and temperature (4–37°C) should be conducted via LC-MS to monitor hydrolysis of the labile trifluoroacetyl moiety. Degradation kinetics are pH-dependent, with faster hydrolysis in alkaline conditions. Storage recommendations include inert atmospheres and low temperatures (–20°C) to preserve integrity .

Q. What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR : 1H NMR distinguishes enantiomers (DL-form) via splitting patterns; 19F NMR confirms trifluoroacetyl presence (δ –75 to –80 ppm). 15N NMR quantifies isotopic enrichment.

- HRMS : Exact mass analysis (e.g., [M+H]+ at m/z 322.1) verifies molecular composition; isotopic peaks should align with 15N’s natural abundance (0.37% for 14N vs. 99.6% for 15N).

- IR : C=O stretching (~1780 cm⁻¹) and N–H bending (~1550 cm⁻¹) confirm acetylation .

Advanced Research Questions

Q. How does the racemic (DL) nature of this compound complicate its use in enzyme kinetics studies, and what experimental designs mitigate these challenges?

- Methodological Answer : Racemic mixtures introduce ambiguity in stereospecific enzyme-substrate interactions. To resolve this:

- Use chiral chromatography (e.g., Chiralpak IG-3 column) to separate D- and L-forms pre-assay.

- Conduct parallel experiments with enantiopure N-Trifluoro acetyl-L-tyrosine-15N (synthesized via enzymatic resolution) as a control.

- Monitor reaction progress via circular dichroism (CD) to track enantiomer-specific activity .

Q. What are the implications of 15N labeling in tracking metabolic incorporation of this compound in proteomic studies, and how are isotopic interferences addressed?

- Methodological Answer : 15N labeling enables precise tracking in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) workflows. However, trifluoroacetyl groups may interfere with trypsin digestion (common in proteomics). Mitigation strategies include:

- Pre-digestion deacetylation using hydroxylamine (NH2OH) at pH 7.5.

- Optimizing LC-MS/MS parameters to distinguish 15N-labeled peptides from natural abundance 14N background.

- Validate data using heavy/light isotopic pairs with a mass shift of +1 Da per 15N atom .

Q. How do conflicting reports on the hydrolysis rates of trifluoroacetylated amino acids under physiological conditions impact experimental reproducibility, and how can researchers standardize protocols?

- Methodological Answer : Discrepancies arise from variations in buffer composition (e.g., phosphate vs. Tris) and ionic strength. To standardize:

- Use simulated physiological buffers (e.g., PBS pH 7.4) with controlled ionic strength (150 mM NaCl).

- Employ real-time monitoring via 19F NMR to quantify trifluoroacetate release.

- Cross-validate with fluorimetric assays (excitation/emission at 260/305 nm) to track hydrolysis kinetics .

Q. What advanced computational methods are suitable for modeling the electronic effects of the trifluoroacetyl group on tyrosine’s aromatic ring in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electron-withdrawing effects of the –COCF3 group, which reduce the ring’s electron density and alter π-π stacking interactions. Molecular dynamics (MD) simulations (AMBER force field) can model conformational stability in solvent environments. Validate predictions with experimental Raman spectroscopy (C–F stretching at 1150 cm⁻¹) and X-ray crystallography (if crystals are obtainable) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported NMR chemical shifts for this compound across different solvent systems?

- Methodological Answer : Solvent-induced shifts (e.g., D2O vs. DMSO-d6) significantly alter NMR profiles. To resolve contradictions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.